molecular formula C17H19N3O6S B7690945 3-(dimethylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

3-(dimethylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B7690945
M. Wt: 393.4 g/mol
InChI Key: IKAZNCNAXXEKCB-UHFFFAOYSA-N
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Description

3-(dimethylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a methoxy group, and a nitrophenyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonation: The dimethylsulfamoyl group is introduced via sulfonation, where the nitrobenzene derivative is treated with dimethylsulfamide under acidic conditions.

    Methoxylation: The methoxy group is added through a methoxylation reaction, typically using methanol and a strong base such as sodium methoxide.

    Amidation: The final step involves the formation of the benzamide core by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitro groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(dimethylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide: Lacks the dimethylsulfamoyl group, resulting in different chemical properties and reactivity.

    3-(dimethylsulfamoyl)-4-methoxybenzamide: Lacks the nitrophenyl group, affecting its biological activity and applications.

    N-(2-methyl-3-nitrophenyl)benzamide: Lacks both the dimethylsulfamoyl and methoxy groups, leading to distinct chemical behavior.

Uniqueness

The presence of the dimethylsulfamoyl, methoxy, and nitrophenyl groups in 3-(dimethylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide imparts unique chemical and biological properties

Properties

IUPAC Name

3-(dimethylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-11-13(6-5-7-14(11)20(22)23)18-17(21)12-8-9-15(26-4)16(10-12)27(24,25)19(2)3/h5-10H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAZNCNAXXEKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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